5-Amino-4-bromo-2-methylbenzoic acid

説明

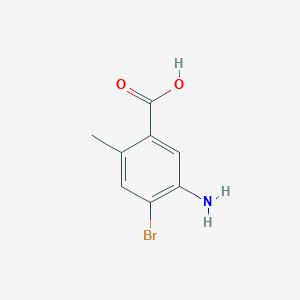

5-Amino-4-bromo-2-methylbenzoic acid is a substituted benzoic acid derivative featuring amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at the 5th, 4th, and 2nd positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. Structural analogs of this compound often vary in substituent positions, halogen types, or functional groups, leading to distinct physicochemical and biological behaviors.

Structure

2D Structure

特性

IUPAC Name |

5-amino-4-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRYXHZPQVXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

5-Amino-4-bromo-2-methylbenzoic acid (CAS Number: 1373029-07-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrNO2, with a molecular weight of approximately 230.06 g/mol. The compound features an amino group and a bromine atom on the benzene ring, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such activity. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth and may be effective against various pathogens .

- Anti-inflammatory Effects : The compound is hypothesized to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Comparative Biological Activity

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Amino-3-bromo-2-methylbenzoic acid methyl ester | 1374264-44-4 | Similar amino and bromo substitutions |

| 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | Not listed | Contains chlorine instead of bromine |

| 5-Amino-2-bromo-4-methylbenzoic acid | 745048-63-9 | Lacks the methyl ester functionality |

These compounds highlight the unique substitution pattern of this compound, which may influence its reactivity and biological activity differently than its analogs.

The exact mechanisms of action for this compound are still under investigation. However, it is believed that the amino group can participate in hydrogen bonding with biological targets, potentially enhancing its binding affinity to proteins or enzymes involved in disease processes. Further studies are needed to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Activity : A study investigated the antibacterial effects of benzoic acid derivatives, noting that structural modifications could enhance their effectiveness against specific bacterial strains .

- Inflammation Models : Research on similar compounds has indicated potential pathways through which these substances can modulate inflammatory responses in vitro and in vivo .

- Pharmacological Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications in structure can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for therapeutic efficacy .

科学的研究の応用

5-Amino-4-bromo-2-methylbenzoic acid (ABM) is a compound with significant potential in various scientific and industrial applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound is recognized for its potential as a precursor in drug development due to its biological activity. It may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications. Research indicates that compounds with similar structures often interact with biological targets, which could lead to the development of new drugs targeting various diseases .

Case Study: Antimicrobial Properties

A study conducted at the Shanghai Institute revealed that derivatives of ABM exhibited significant antibacterial activity against multiple bacterial strains. The modifications in the compound's structure were found to enhance its efficacy, suggesting its utility in developing new antibacterial agents.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions typical of aromatic compounds.

Synthetic Pathways

Several synthetic routes have been developed to produce ABM from readily available starting materials. These methods include:

- Nitration

- Hydrolysis

- Hydrogenation

- Esterification

- Bromination

- Diazotization

These pathways highlight the compound's versatility and potential for large-scale production .

Development of SGLT2 Inhibitors

ABM has been identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their efficacy in managing diabetes. The compound's structural features make it an attractive candidate for further modifications aimed at enhancing the pharmacological profile of these inhibitors .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-amino-4-bromo-2-methylbenzoic acid and its analogs:

Key Research Findings

In 4-amino-5-bromo benzoic acid, the amino group at position 4 leads to distinct tautomeric stability, as shown by DFT calculations where the T1 tautomer closely matches experimental bond lengths .

Halogen Substitution Effects: Bromo vs. Chloro: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine, as seen in 5-amino-4-chloro-2-methylphenol (). This may increase the target compound’s melting point and lipophilicity.

Functional Group Replacements: Methoxy (OCH₃) in 2-amino-5-bromo-4-methoxybenzoic acid provides stronger electron-donating effects via resonance, contrasting with the methyl group’s inductive electron-donating effect in the target compound . Phenolic -OH in 5-amino-4-chloro-2-methylphenol () offers higher acidity (pKa ~10) compared to the carboxylic acid group (pKa ~4-5), altering solubility and reactivity.

Crystallographic and Hydrogen-Bonding Behavior: In 5-bromo-2-(phenylamino)benzoic acid (), the phenylamino group forms intermolecular N–H···O hydrogen bonds, whereas the target compound’s amino and carboxylic acid groups likely participate in O–H···N and O–H···Br interactions, affecting crystal packing .

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Similarity Scores of Structural Analogs

| CAS Number | Compound Name | Similarity Score | Reference ID |

|---|---|---|---|

| 169045-04-9 | 2-Amino-5-bromo-4-methoxybenzoic acid | 0.97 | |

| 206548-13-2 | 2-Amino-4-bromo-6-methylbenzoic acid | 0.95 |

準備方法

Bromination of Methyl 3-amino-4-methylbenzoate to Form 5-Amino-2-bromo-4-methylbenzoic Acid Methyl Ester

One of the key intermediates in the synthesis of 5-amino-4-bromo-2-methylbenzoic acid is methyl 5-amino-2-bromo-4-methylbenzoate. This compound is prepared by selective bromination of methyl 3-amino-4-methylbenzoate using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0 °C.

- Reaction conditions:

- Starting material: methyl 3-amino-4-methylbenzoate (5 g, 30.27 mmol)

- Brominating agent: NBS (5.39 g, 30.27 mmol)

- Solvent: DMF (50 mL)

- Temperature: 0 °C

- Reaction time: 20 minutes

- Workup: The reaction mixture is poured into water, extracted with ethyl acetate, washed, dried, concentrated, and purified by silica gel chromatography using petroleum ether/ethyl acetate (2:1).

- Yield: 90%

- Notes: The reaction is highly selective for bromination at the 2-position relative to the amino and methyl substituents, avoiding over-bromination under controlled temperature and stoichiometry.

Synthesis of 5-Bromo-2-methylbenzoic Acid as a Precursor

The synthesis of 5-bromo-2-methylbenzoic acid is an important step toward the target compound. It can be prepared by bromination of 2-methylbenzoic acid using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid.

- Reaction conditions:

- Starting material: 2-methylbenzoic acid (15 g, 110.29 mmol)

- Brominating agent: 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (18.19 g, 60.66 mmol)

- Solvent: Concentrated H2SO4 (60 mL)

- Temperature: Room temperature

- Reaction time: 5 hours

- Workup: The reaction mixture is poured slowly onto ice-cold water, precipitating the product which is filtered and dried.

- Yield: 88%

- Characterization: ^1H NMR and LCMS confirm the structure and purity.

Industrial-Scale Multi-Step Synthesis via Nitration, Hydrolysis, Hydrogenation, Esterification, Bromination, and Diazotization

A novel and practical industrial process has been developed for a closely related intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which shares synthetic similarities with this compound. This process provides insights into scalable preparation methods:

- Starting material: Dimethyl terephthalate (cheap and commercially available)

- Key steps:

- Nitration: Introduction of nitro group using mixed nitric and sulfuric acids.

- Hydrolysis: Conversion to disodium salt via NaOH treatment.

- Hydrogenation: Catalytic reduction of nitro to amino group without intermediate isolation.

- Esterification: Monoesterification using trimethylsilyl chloride in methanol.

- Bromination: Selective bromination using NBS at 0–10 °C to minimize dibromo by-products.

- Diazotization and Sandmeyer reaction: Conversion of amino group to desired substituent via diazonium salt intermediate.

- Optimization:

- Use of 1.22 equivalents of NBS at low temperature (0–10 °C) gave the best yield and purity of brominated intermediate.

- Purification by refluxing in acetonitrile to remove succinimide by-product.

- Diazotization yield improved by converting amino intermediate to hydrochloride salt before reaction.

- Scale: Successfully demonstrated on ~70 kg batches with overall yield ~24% for the key intermediate.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material / Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of methyl 3-amino-4-methylbenzoate | NBS in DMF at 0 °C | 20 min, silica gel purification | 90 | Selective mono-bromination |

| Bromination of 2-methylbenzoic acid | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in H2SO4 | 5 h at RT, precipitation in water | 88 | Efficient bromination at 5-position |

| Industrial multi-step synthesis | Dimethyl terephthalate → nitration → hydrolysis → hydrogenation → esterification → bromination → diazotization | Optimized NBS equiv. (1.22), 0–10 °C bromination, hydrochloride salt formation before diazotization | 24 (overall) | Scalable, cost-effective, industrially feasible |

Research Findings and Considerations

- Selectivity Control: Low temperature and controlled equivalents of brominating agents (NBS preferred over Br2) are critical to avoid dibromo impurities, which complicate purification and reduce yield.

- Intermediate Stability: Formation of hydrochloride salts of amino intermediates enhances diazotization efficiency and final product yield.

- Scale-Up Feasibility: The industrial process using dimethyl terephthalate as a starting material demonstrates successful scale-up with consistent yield and purity, indicating robustness and economic viability.

- Purification Techniques: Use of solvent reflux (acetonitrile) to remove succinimide and chromatographic purification ensures high purity of brominated intermediates.

- Environmental and Cost Factors: The novel process reduces cost by using inexpensive starting materials and avoids harsh oxidizing conditions common in older methods.

Q & A

Q. What are the standard synthetic routes for 5-Amino-4-bromo-2-methylbenzoic acid, and how can purity be optimized?

Methodological Answer: A common approach involves sequential functionalization of a benzoic acid scaffold. For example:

Bromination : Introduce bromine at the 4-position using electrophilic aromatic substitution under controlled conditions (e.g., Br₂/FeBr₃ in dichloromethane) .

Methylation : Install the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-methylation .

Amination : Reduce a nitro precursor (e.g., 5-nitro-4-bromo-2-methylbenzoic acid) using catalytic hydrogenation (Pd/C, H₂) or Sn/HCl .

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO to verify substituent positions. For example, the methyl group (δ ~2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₈H₇BrNO₂: 243.97 g/mol) .

- Elemental Analysis : Validate Br and N content (expected Br: ~32.7%, N: ~5.7%) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals form) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromination of 2-methylbenzoic acid derivatives?

Methodological Answer:

- Temperature Control : Maintain ≤0°C during Br₂ addition to prevent polybromination .

- Catalyst Screening : Test Lewis acids (e.g., FeBr₃ vs. AlCl₃) to enhance regioselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., DCM) over THF to reduce side reactions .

- In Situ Monitoring : Track progress via TLC (UV-active spots) or inline FTIR for real-time bromine consumption .

Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in ¹H NMR) for this compound?

Methodological Answer:

- Solvent Artifacts : Confirm deuterated solvent purity; residual protons in DMSO-d₆ (~2.5 ppm) may overlap signals .

- Tautomerization : Check for keto-enol tautomerism in DMSO, which alters peak splitting .

- Dynamic NMR : Perform variable-temperature NMR to identify exchange processes (e.g., rotational barriers) .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., Gaussian09) .

Q. What strategies are effective for incorporating this compound into bioactive molecules?

Methodological Answer:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to replace Br with aryl/heteroaryl groups .

- Amide Formation : React the carboxylic acid with amines (EDC/HOBt) to create peptidomimetics .

- Biological Testing : Screen derivatives for antimicrobial activity (e.g., MIC assays against S. aureus) or kinase inhibition (e.g., ATP-binding assays) .

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Degradation Pathways : Identify products (e.g., decarboxylation or debromination) using LC-MS/MS .

- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius plots) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

- Purification Verification : Re-crystallize the compound and compare with literature (e.g., mp ~181°C for related 4-bromo-2-methylbenzoic acid) .

- Polymorphism Screening : Perform DSC to detect polymorphic forms .

- Impurity Profiling : Use GC-MS to identify low-level contaminants (e.g., residual solvents or brominated by-products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。